molecular formula C10H11N3OS B1475821 3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2097946-60-4

3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B1475821
CAS RN: 2097946-60-4
M. Wt: 221.28 g/mol
InChI Key: LULZECJKLJVIBJ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (ATO) is a heterocyclic compound that has been studied for its potential applications in science and medicine. It is a relatively new compound, only being discovered in the early 2000s, and has been found to have a variety of biological and medicinal properties. ATO has been studied for its potential to act as a drug delivery system, as an antioxidant, and as an anti-inflammatory agent. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Oxadiazole Derivatives and Cardiovascular Activity

A series of substituted Indole derivatives, incorporating moieties like Oxadiazole, Azetidinone, and Thiazolidinone, were studied for their cardiovascular activity. This research found that certain compounds demonstrated a peripheral site of action, suggesting potential applications in cardiovascular disease treatments (Singh, Aggarwal, & Singh, 2014).

Broad Spectrum of Biological Activities

Research highlights the therapeutic worth of 1,3,4-Oxadiazole tailored compounds, showcasing their application across a range of medicinal chemistry fields such as anticancer, antifungal, antibacterial, antitubercular, and more. This review emphasizes the structural features of 1,3,4-oxadiazole derivatives that enable effective binding with various enzymes and receptors, resulting in an array of bioactivities (Verma et al., 2019).

Synthetic and Pharmacological Research

Recent advancements in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives are reviewed, focusing on their significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This paper provides insights into the relevance of oxadiazole derivatives in medicinal chemistry and pharmacology, showcasing their potential as bioactive units in various compounds (Wang et al., 2022).

Heterocyclic Systems and Pharmacological Potential

The study on 1,3,4-thia(oxa)diazole derivatives revealed their vast pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These findings underscore the importance of such heterocyclic systems in medicinal chemistry, offering a foundation for future research into their chemical and pharmacological properties (Lelyukh, 2019).

properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-8(15-3-1)10-12-9(13-14-10)4-7-5-11-6-7/h1-3,7,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULZECJKLJVIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=NOC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

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